N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
Overview
Description
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, also known as FH535, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2009 and since then has been extensively studied for its mechanism of action and potential applications in cancer treatment.
Mechanism of Action
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide inhibits the Wnt/β-catenin signaling pathway by blocking the interaction between β-catenin and its co-activator, TCF/LEF. This prevents the activation of downstream genes involved in cell proliferation and survival. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells, while having little effect on normal cells. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer development. However, its effectiveness may vary depending on the type of cancer and the specific mutations involved. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is also relatively unstable and requires careful handling and storage.
Future Directions
There are several potential future directions for research on N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide may also have applications in other diseases, such as inflammatory bowel disease or osteoporosis, which are also associated with dysregulation of the Wnt/β-catenin signaling pathway. Further research is needed to fully understand the potential of N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide in these areas.
Scientific Research Applications
N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of several types of cancer. N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO2/c23-20-7-3-2-6-19(20)16-24-21(25)18-10-8-17(9-11-18)12-15-22(26)13-4-1-5-14-22/h2-3,6-11,26H,1,4-5,13-14,16H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDEMMJSBECGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.